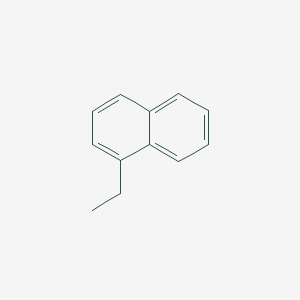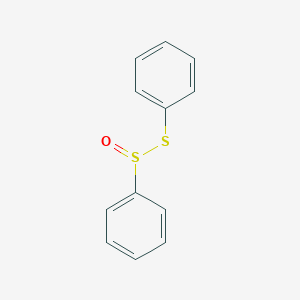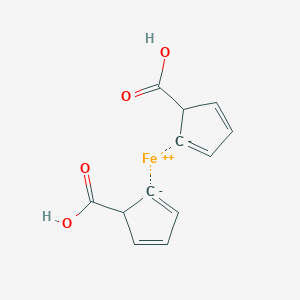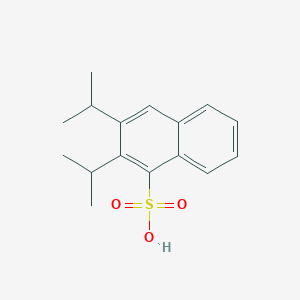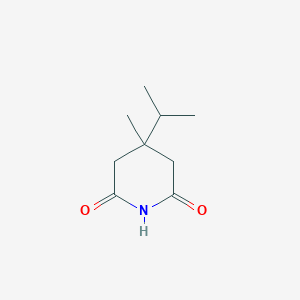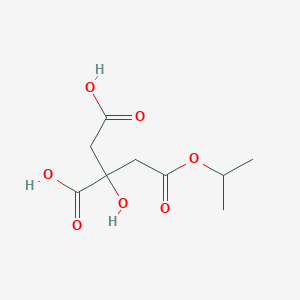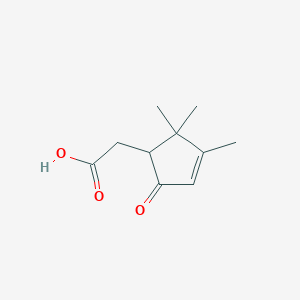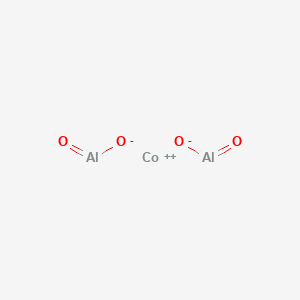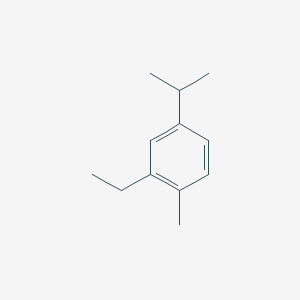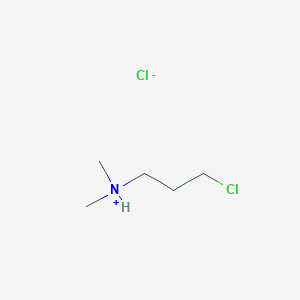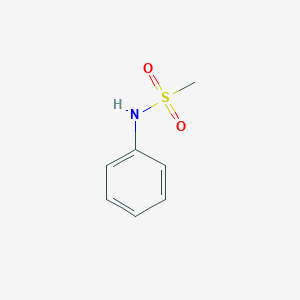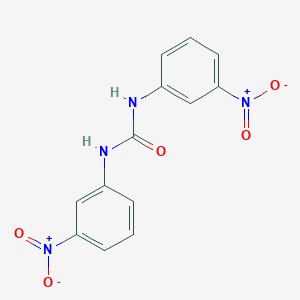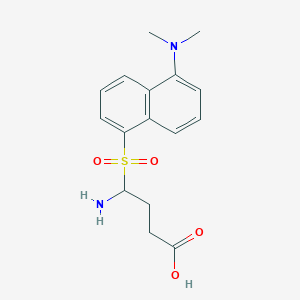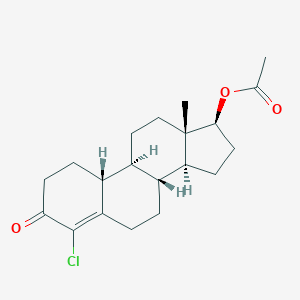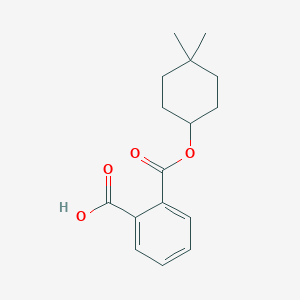
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester, commonly known as dimethylhexyl phthalate (DMHP), is a chemical compound that belongs to the class of phthalate esters. It is a colorless, oily liquid with a faint odor and is widely used in various industrial applications, including as a plasticizer in the production of polyvinyl chloride (PVC) products, such as vinyl flooring, wire and cable insulation, and medical devices.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the normal functioning of hormones, particularly estrogen. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester can have a range of biochemical and physiological effects, including reproductive toxicity, developmental toxicity, and neurotoxicity. It has also been linked to adverse effects on the liver, kidney, and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several advantages as a laboratory reagent, including its high purity, stability, and low toxicity. However, its use is limited by its potential to interfere with biological assays and its potential to cause false positives in certain analytical techniques.
Orientations Futures
There are several areas of future research that could potentially advance our understanding of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and its effects on human health and the environment. These include:
1. Further investigation into the mechanisms of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and its effects on gene expression and cellular signaling pathways.
2. Development of more sensitive and specific analytical methods for the detection and quantification of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester in environmental and biological samples.
3. Evaluation of the potential health effects of exposure to 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester in vulnerable populations, such as infants and pregnant women.
4. Development of alternative plasticizers and solvents that are less toxic and more environmentally friendly than 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and other phthalate esters.
In conclusion, 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is a widely used phthalate ester that has been extensively studied for its potential effects on human health and the environment. While it has several advantages as a laboratory reagent, its use is limited by its potential to interfere with biological assays and its potential to cause false positives in certain analytical techniques. Further research is needed to fully understand its mechanisms of action and potential health effects, and to develop safer and more environmentally friendly alternatives.
Méthodes De Synthèse
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is synthesized through the esterification of phthalic anhydride with dimethylcyclohexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place under reflux conditions and the resulting product is purified through a series of distillation and washing steps.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has been extensively studied for its potential use in various scientific research applications, including as a solvent, plasticizer, and surfactant. It is also used as a reference standard in analytical chemistry for the detection and quantification of phthalate esters in environmental and biological samples.
Propriétés
Numéro CAS |
1322-94-7 |
|---|---|
Nom du produit |
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester |
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Clé InChI |
GPIZVEQCOQOIPD-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |
SMILES canonique |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |
Autres numéros CAS |
1322-94-7 |
Pictogrammes |
Irritant |
Synonymes |
(dimethylcyclohexyl) hydrogen phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



